molecular formula C20H16N2O3S B14870418 Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B14870418
M. Wt: 364.4 g/mol
InChI Key: DCNOSWYUAHCDOY-UHFFFAOYSA-N
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Description

Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthamido group, a cyano group, and a carboxylate ester group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthamido Intermediate: The reaction begins with the preparation of 1-naphthoyl chloride, which is then reacted with an appropriate amine to form the naphthamido intermediate.

    Cyclization and Functionalization:

    Final Product Formation: The final step involves the esterification of the carboxylate group with ethanol to yield ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • 1,8-Naphthalimide Derivatives

Uniqueness

Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

DCNOSWYUAHCDOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C#N)C

Origin of Product

United States

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